(1R,5S,6R)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane
Description
Properties
IUPAC Name |
(1R,5S)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FN/c7-1-4-5-2-8-3-6(4)5/h4-6,8H,1-3H2/t4?,5-,6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMWJRVCHSZLCT-GOHHTPAQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2CF)CN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2CF)CN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S,6R)-6-(fluoromethyl)-3-azabicyclo[31One common method involves the use of fluoroiodomethane as a fluoromethylating agent, which can be activated via halogen atom transfer under visible light conditions . This process is often facilitated by tris(trimethylsilyl)silane, which acts as both a hydrogen and halogen atom transfer reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluoromethylation reactions using commercially available fluoroiodomethane and appropriate catalysts to ensure high yield and purity. The process conditions are optimized to maintain the stereochemistry of the product.
Chemical Reactions Analysis
Types of Reactions
(1R,5S,6R)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane can undergo various chemical reactions, including:
Oxidation: The fluoromethyl group can be oxidized to form corresponding alcohols or acids.
Reduction: The azabicyclo structure can be reduced under specific conditions to yield different amine derivatives.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include fluorinated alcohols, amines, and various substituted derivatives, which can be further utilized in different applications.
Scientific Research Applications
Chemistry
In chemistry, (1R,5S,6R)-6-(fluoromethyl)-3-azabicyclo[310]hexane is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the effects of fluorine substitution on biological activity. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, (1R,5S,6R)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane is explored for its potential as a pharmacophore in drug design. The presence of the fluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound can be used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (1R,5S,6R)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The fluoromethyl group can form strong interactions with various biological macromolecules, influencing their function and activity. The azabicyclo structure can interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The azabicyclo[3.1.0]hexane core is versatile, with substituents at the 6-position significantly influencing physicochemical and pharmacological properties. Key analogs include:
| Compound Name | Substituent (R) | Molecular Weight (g/mol) | Key Applications/Properties | Evidence ID |
|---|---|---|---|---|
| (1R,5S,6R)-6-(Fluoromethyl)-3-azabicyclo[3.1.0]hexane | -CH₂F | ~157.16* | Enhanced lipophilicity, metabolic stability (hypothesized) | [8, 15] |
| (1R,5S,6R)-6-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexane | -CH₂OH | 155.19 | Intermediate for drug synthesis (e.g., glaucine derivatives) | [4, 21] |
| (1R,5S,6R)-6-(Methoxymethyl)-3-azabicyclo[3.1.0]hexane | -CH₂OCH₃ | 169.22 | Improved bioavailability; used in somatostatin receptor agonists | [11, 15] |
| tert-Butyl 6-carboxylate derivatives | -CO₂tBu | ~212–241† | Precursors for inhibitors (e.g., isocitrate dehydrogenase) | [2, 8, 9] |
| Triazolyl derivatives | -C₃H₂N₃ | ~160–180* | Bromodomain inhibitors (e.g., BET inhibitors) | [10, 17] |
*Calculated based on molecular formulas; †Varies with protecting groups.
Key Observations:
- Fluoromethyl vs.
- Methoxymethyl Derivatives : The -CH₂OCH₃ group in compounds like rac-(1R,5S,6R)-6-(methoxymethyl)-3-azabicyclo[3.1.0]hexane hydrochloride balances solubility and membrane permeability, making it suitable for oral therapeutics .
- Carboxylate Esters : tert-Butyl-protected carboxylates (e.g., BP 1176) serve as intermediates for coupling reactions, enabling the synthesis of amide-linked inhibitors targeting mutant isocitrate dehydrogenase .
Pharmacological Activities
- Somatostatin Receptor Agonists : The methoxymethyl derivative (CAS 1807901-57-0) is a key component of mazisotine, a somatostatin receptor agonist under clinical evaluation .
- Histone Deacetylase (HDAC) Inhibitors: Nanatinostat incorporates a 6-fluoroquinolinylmethylamino-substituted azabicyclohexane, demonstrating the scaffold’s utility in epigenetic drug design .
- Bromodomain Inhibitors: Triazolyl derivatives (e.g., compound 84 in ) exhibit nanomolar potency against BET proteins, highlighting the core’s adaptability for diverse targets .
Biological Activity
(1R,5S,6R)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane is a bicyclic compound notable for its unique structural features, including a fluoromethyl group and an azabicyclo framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug design.
- IUPAC Name : (1R,5S)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane
- CAS Number : 1212822-78-0
- Molecular Formula : CHFN
- Molecular Weight : 115.15 g/mol
The biological activity of (1R,5S,6R)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane is primarily attributed to its interactions with biological macromolecules. The fluoromethyl group enhances metabolic stability and bioavailability, while the azabicyclo structure facilitates interactions with various enzymes and receptors, potentially modulating their activity.
Anticancer Activity
Research indicates that compounds containing the azabicyclo[3.1.0]hexane moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Properties
(1R,5S,6R)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane has demonstrated antimicrobial effects against various pathogens. It has been evaluated for its ability to inhibit bacterial growth and is being explored for potential applications in treating infections.
Neurological Effects
Given its structural similarity to known neuroactive compounds, this bicyclic compound is being investigated for its effects on the central nervous system (CNS). Preliminary studies suggest it may act as a modulator of neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders.
Case Study 1: Anticancer Activity
In a recent study published in MDPI, researchers explored the effects of a series of azabicyclo derivatives on cancer cell lines. The study highlighted that compounds similar to (1R,5S,6R)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane showed potent inhibitory effects on cell viability in breast cancer models, with IC50 values significantly lower than those of standard chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
A study conducted by Beilstein Archives reported the synthesis of various spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane and their biological evaluation against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited remarkable antibacterial activity, suggesting that the fluoromethyl substitution could enhance efficacy .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (1R,5S,6R)-6-(chloromethyl)-3-azabicyclo[3.1.0]hexane | Chloromethyl Structure | Moderate anticancer activity |
| (1R,5S,6R)-6-(bromomethyl)-3-azabicyclo[3.1.0]hexane | Bromomethyl Structure | Antimicrobial properties |
| (1R,5S,6R)-6-(iodomethyl)-3-azabicyclo[3.1.0]hexane | Iodomethyl Structure | Neuroactive effects |
Q & A
Q. What in vitro assays are critical for evaluating off-target effects?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
